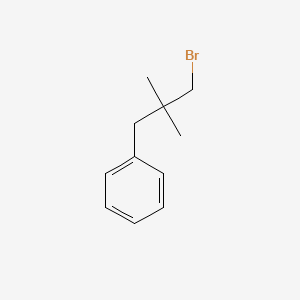

1-Bromo-4-(1-propynyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-4-(1-propynyl)benzene involves multiple chemical reactions, including the Wittig-Horner reaction and nucleophilic reactions. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized through the Wittig-Horner reaction, highlighting the versatility of brominated benzene compounds in organic synthesis (Liang Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(1-propynyl)benzene derivatives has been analyzed through various methods such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and DFT (Density Functional Theory) studies. These analyses provide insights into the steric configurations, optimizing structures, and potential for intermolecular interactions (P. Jones, P. Kuś, I. Dix, 2012).

Chemical Reactions and Properties

Brominated benzenes, including 1-Bromo-4-(1-propynyl)benzene, participate in diverse chemical reactions, such as Diels-Alder reactions, Suzuki reactions, and reactions with electrophiles, yielding various functionalized compounds. These reactions demonstrate the reactivity and versatility of brominated benzene compounds in organic synthesis (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).

Physical Properties Analysis

The physical properties of 1-Bromo-4-(1-propynyl)benzene derivatives, such as solubility, fluorescence, and photoluminescence, are crucial for their application in various fields, including materials science. For instance, certain derivatives exhibit solid-state fluorescence intensity significantly higher than in solution, indicating potential applications in optoelectronic devices (Liang Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards electrophiles and nucleophiles, are essential for understanding the utility of 1-Bromo-4-(1-propynyl)benzene in synthetic chemistry. Studies demonstrate the compound's involvement in multi-coupling reactions and its potential as a precursor for various organic syntheses (P. Auvray, P. Knochel, J. Normant, 1985).

Applications De Recherche Scientifique

Modular Construction of Dendritic Carbosilanes

1-Bromo-4-(1-propynyl)benzene has been utilized in the modular construction of dendritic carbosilanes. This process involves regiospecific hydrosilylation, enabling the creation of molecular building blocks. These blocks can accommodate sequential divergent and convergent steps for dendritic extension, crucial for synthesizing modified carbosilane dendrimers (Casado & Stobart, 2000).

Synthesis and Fluorescence Properties

Research has focused on synthesizing derivatives of 1-Bromo-4-(1-propynyl)benzene and studying their fluorescence properties. These compounds demonstrate high fluorescence intensity in both solution and solid states, indicating potential applications in luminescent materials and photonic devices (Liang Zuo-qi, 2015).

Precursor for Graphene Nanoribbons

1-Bromo-4-(1-propynyl)benzene serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are important for applications requiring controlled edge morphology and narrow widths. The compound's synthesis, characterization, and theoretical studies have provided valuable insights for materials science research (S. Patil et al., 2012).

Synthesis of Ethynylferrocene Compounds

In the synthesis of ethynylferrocene compounds, 1-Bromo-4-(1-propynyl)benzene has been used. These compounds exhibit reversible oxidations and have potential applications in electrochemical studies and material science (H. Fink et al., 1997).

Application in Organic Synthesis

1-Bromo-4-(1-propynyl)benzene is a versatile starting material in organic synthesis, particularly in the preparation of various organometallic compounds. It has been applied in numerous synthetic transformations, showcasing its utility in complex chemical processes (J. Porwisiak & M. Schlosser, 1996).

Molecular Electronics

This compound is a useful building block for thiol end-capped molecular wires, crucial in the field of molecular electronics. It serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, important for developing advanced electronic materials (N. Stuhr-Hansen et al., 2005).

Self-Assembly Studies

Studies have explored the self-assembly of 1-Bromo-4-(1-propynyl)benzene derivatives on graphite surfaces. These investigations are significant for understanding molecular interactions and designing self-assembled nanostructures (Yi-Jie Li et al., 2012).

Safety And Hazards

While specific safety and hazard information for “1-Bromo-4-(1-propynyl)benzene” is not available, general safety measures for handling similar bromobenzenes include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, and open flames .

Propriétés

IUPAC Name |

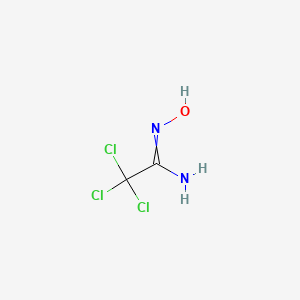

1-bromo-4-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEYXWFEAUAXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341767 | |

| Record name | 1-Bromo-4-(1-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(1-propynyl)benzene | |

CAS RN |

23773-30-0 | |

| Record name | 1-Bromo-4-(1-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)